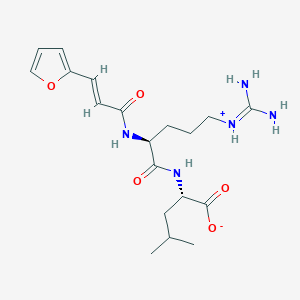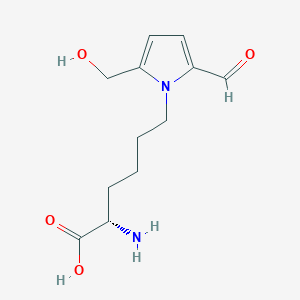
3-(2,4-Dichlorphenyl)-1H-Pyrazol
Übersicht
Beschreibung
The compound “3-(2,4-Dichlorophenyl)-1H-pyrazole” belongs to a class of organic compounds known as cinnamic acids and derivatives . These are organic aromatic compounds containing a benzene and a carboxylic acid group (or a derivative thereof) forming 3-phenylprop-2-enoic acid .
Synthesis Analysis
A similar compound, dihydropyrano [2,3-c]pyrazoles, was synthesized using a four-component reaction of aldehydes, ethyl acetoacetate, malononitrile, and hydrazine hydrate at room temperature under solvent-free conditions .Molecular Structure Analysis
The molecular structure of similar compounds can be analyzed using various techniques such as Fourier Transform Infrared spectroscopy, X-ray Diffraction, Field Emission Scanning Electron Microscopy, Energy-Dispersive X-ray Spectroscopy, and Thermo Gravimetric Analysis .Chemical Reactions Analysis
Dihydropyrano [2,3-c]pyrazoles were synthesized in the presence of nano-eggshell/Ti (IV) via a four-component reaction of aldehydes, ethyl acetoacetate, malononitrile, and hydrazine hydrate at room temperature under solvent-free conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds can be determined using various techniques. For example, the molecular formula, average mass, and monoisotopic mass of 2,4-Dichlorophenol are C6H4Cl2O, 163.001 Da, and 161.963913 Da, respectively .Wissenschaftliche Forschungsanwendungen
Medizinische Chemie
Der Pyrazolkern, der Teil der Verbindung „3-(2,4-Dichlorphenyl)-1H-Pyrazol“ ist, ist ein einfach herzustellendes Gerüst mit großem therapeutischem Potenzial . In den letzten zehn Jahren wurden zahlreiche Artikel und Übersichtsarbeiten über die Entwicklung, Synthese und biologische Bewertung verschiedener Klassen von Pyrazolen veröffentlicht . Aminopyrazole, die Pyrazolderivate mit einer freien Aminogruppe an der 3-, 4- oder 5-Position sind, sind vorteilhafte Gerüste, die nützliche Liganden für Rezeptoren oder Enzyme liefern können . Sie haben sich als potenzielle Wirkstoffe in verschiedenen therapeutischen Bereichen gezeigt .
Krebsforschung
Verbindungen auf Aminopyrazolbasis haben signifikante Ergebnisse als Antikrebsmittel gezeigt . Die jüngste Zulassung von Pirtobrutinib, einer Verbindung auf Aminopyrazolbasis, zeigt dies .
Entzündungshemmende Forschung
Neben ihren Antikrebs Eigenschaften wurden Verbindungen auf Aminopyrazolbasis auch auf ihre entzündungshemmenden Eigenschaften untersucht .
Bakterielle und Virusinfektionen
Aminopyrazole wurden als potenzielle Ziele für bakterielle und Virusinfektionen untersucht . Zum Beispiel haben 3-Aminopyrazole mit einem Thioharnstoffanteil eine submikromolare Aktivität gegen Methicillin-empfindlichen Staphylococcus aureus (MSSA) und Methicillin-resistenten S. aureus (MRSA) in Gegenwart von bioverfügbarem Kupfer .
Industrielle und landwirtschaftliche Anwendungen
Verschiedene Pyrazolderivate werden in der supramolekularen und Polymerchemie, in der Lebensmittelindustrie, als kosmetische Farbstoffe und als UV-Stabilisatoren verwendet
Wirkmechanismus
Target of Action
The primary targets of 3-(2,4-Dichlorophenyl)-1H-pyrazole are proteins involved in the life cycle of Trypanosoma cruzi, a parasite responsible for Chagas disease . These proteins include Cruzain, Trypanothione reductase, TcGAPDH, and CYP51 . These proteins play crucial roles in the survival and proliferation of the parasite, making them ideal targets for therapeutic intervention.
Mode of Action
3-(2,4-Dichlorophenyl)-1H-pyrazole interacts with its targets through a combination of hydrophobic interactions and hydrogen bonding . For instance, molecular docking and dynamics simulations suggest that the compound acts on the active site of the CYP51 receptor, establishing a stable complex with the target .
Biochemical Pathways
The compound affects the biochemical pathways associated with the life cycle of T. cruzi. By interacting with key proteins, it disrupts the normal functioning of the parasite, leading to its eventual death
Pharmacokinetics
The pharmacokinetic properties of 3-(2,4-Dichlorophenyl)-1H-pyrazole are characterized by an alignment between permeability and hepatic clearance . The compound presents low metabolic stability
Result of Action
The result of the compound’s action is the inhibition of parasite proliferation. In vitro tests showed that the compound was effective against Trypomastigotes, a form of T. cruzi . The compound can form reactive metabolites from n-conjugation and c=c epoxidation, indicating a need for controlled oral dosing .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
5-(2,4-dichlorophenyl)-1H-pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl2N2/c10-6-1-2-7(8(11)5-6)9-3-4-12-13-9/h1-5H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJCGSLGYVLLGJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C2=CC=NN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60371107 | |
| Record name | 3-(2,4-Dichlorophenyl)-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60371107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
154257-67-7 | |
| Record name | 3-(2,4-Dichlorophenyl)-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60371107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(Z)-1-[4-(2-Chloroethoxyphenyl]-1,2-diphenyl-1-butene](/img/structure/B118057.png)






![sodium;2-[1-[[(1R)-1-[3-[2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl]sulfanylmethyl]cyclopropyl]acetate](/img/structure/B118071.png)



